molecular formula C8H16 B12001290 trans-6-Methyl-3-heptene CAS No. 97002-55-6

trans-6-Methyl-3-heptene

Cat. No.: B12001290
CAS No.: 97002-55-6
M. Wt: 112.21 g/mol
InChI Key: PMPISKBGRHSPEE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-6-Methyl-3-heptene: is an organic compound with the molecular formula C8H16 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a stereoisomer, specifically the trans isomer, meaning that the substituents on either side of the double bond are on opposite sides. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-6-Methyl-3-heptene can be synthesized through various methods, including:

    Dehydration of Alcohols: One common method involves the dehydration of 6-methyl-3-heptanol using a strong acid like sulfuric acid or phosphoric acid as a catalyst. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.

    Elimination Reactions: Another method involves the elimination of hydrogen halides from 6-methyl-3-heptyl halides using a strong base like potassium tert-butoxide. This reaction is also carried out at elevated temperatures to promote the formation of the double bond.

Industrial Production Methods: In industrial settings, this compound can be produced through catalytic dehydrogenation of alkanes. This process involves the use of metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-6-Methyl-3-heptene can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include peracids like m-chloroperbenzoic acid or osmium tetroxide.

    Reduction: The compound can be reduced to form alkanes using hydrogen gas in the presence of metal catalysts like palladium on carbon.

    Substitution: this compound can undergo substitution reactions where the double bond is replaced by other functional groups. For example, halogenation with bromine or chlorine can form dihalides.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon or platinum catalysts.

    Substitution: Bromine, chlorine, and other halogenating agents.

Major Products:

    Oxidation: Epoxides and diols.

    Reduction: Alkanes.

    Substitution: Dihalides.

Scientific Research Applications

Chemistry: trans-6-Methyl-3-heptene is used as a starting material in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is used to study the effects of alkenes on cellular processes. It is also used in the development of pharmaceuticals and other bioactive compounds.

Industry: In industrial applications, this compound is used in the production of polymers and other materials. It is also used as an intermediate in the synthesis of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of trans-6-Methyl-3-heptene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken and new bonds are formed. This allows it to react with a wide range of reagents and form different products. The specific pathways and targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

    cis-6-Methyl-3-heptene: The cis isomer of 6-Methyl-3-heptene, where the substituents on either side of the double bond are on the same side.

    6-Methyl-1-heptene: An isomer with the double bond at a different position in the carbon chain.

    3-Methyl-3-heptene: An isomer with a different arrangement of the methyl group and double bond.

Uniqueness: trans-6-Methyl-3-heptene is unique due to its specific stereochemistry, which affects its reactivity and the types of products formed in chemical reactions. The trans configuration can lead to different physical and chemical properties compared to its cis isomer and other similar compounds.

Properties

CAS No.

97002-55-6

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(E)-6-methylhept-3-ene

InChI

InChI=1S/C8H16/c1-4-5-6-7-8(2)3/h5-6,8H,4,7H2,1-3H3/b6-5+

InChI Key

PMPISKBGRHSPEE-AATRIKPKSA-N

Isomeric SMILES

CC/C=C/CC(C)C

Canonical SMILES

CCC=CCC(C)C

Origin of Product

United States

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